molecular formula C11H19NO2 B15317153 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde

1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde

Cat. No.: B15317153
M. Wt: 197.27 g/mol
InChI Key: FIHFIANTGKLYIA-UHFFFAOYSA-N
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Description

1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde is a chemical compound with a unique structure that includes a piperidine ring substituted with a carboxaldehyde group and a 2,2-dimethyl-1-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde typically involves the reaction of piperidine derivatives with appropriate aldehydes and ketones. One common method includes the use of 4-piperidone as a starting material, which undergoes a reaction with 2,2-dimethyl-1-oxopropyl chloride under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the piperidine ring can interact with various receptors and ion channels, influencing cellular signaling pathways .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-(2,2-dimethylpropanoyl)piperidine-4-carbaldehyde

InChI

InChI=1S/C11H19NO2/c1-11(2,3)10(14)12-6-4-9(8-13)5-7-12/h8-9H,4-7H2,1-3H3

InChI Key

FIHFIANTGKLYIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C=O

Origin of Product

United States

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